Tetrazolast

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

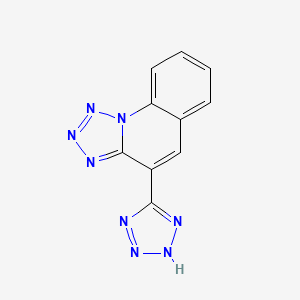

Tetrazolast is a heterocyclic compound with the molecular formula C₁₀H₆N₈. It is known for its antiviral properties, particularly as an inhibitor of the Hepatitis C virus (HCV). The compound contains a tetrazole ring, which is a five-membered ring consisting of one carbon atom and four nitrogen atoms .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tetrazolast kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Aminobenzonitril mit Natriumazid in Gegenwart eines Kupferkatalysators. Die Reaktion findet typischerweise in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen statt .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Synthese von this compound großtechnische Reaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen umfassen. Das Verfahren wird auf Ausbeute und Reinheit optimiert und umfasst oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetrazolast unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden oft verwendet.

Substitution: Nucleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können bei der Oxidation Nitroderivate entstehen, während die Reduktion Aminderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrazolast

The synthesis of this compound involves several methods, including:

- Cyclization Reactions : These reactions typically involve the reaction of azides with carbonyl compounds to form tetrazole rings.

- Substitution Reactions : Various substituents can be introduced to the tetrazole ring to modify its biological activity.

- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to more complex structures.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

- Antibacterial and Antifungal Properties : Tetrazole derivatives have shown significant activity against various bacterial strains and fungi. For instance, studies have reported that certain tetrazole compounds inhibit the growth of resistant strains of bacteria.

- Anti-inflammatory Effects : Research indicates that tetrazole derivatives possess anti-inflammatory properties. For example, a series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-tetrazoles demonstrated potent anti-inflammatory activity in animal models .

- Anticancer Activity : Several studies have explored the anticancer potential of tetrazole derivatives. Compounds synthesized from tetrazoles have been evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth. For instance, certain derivatives exhibited higher inhibitory effects on breast cancer cell lines compared to standard chemotherapeutic agents .

- Anticonvulsant Properties : this compound has also been investigated for its anticonvulsant effects. Some derivatives have shown efficacy in reducing seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .

Case Studies

- Anti-inflammatory Activity Evaluation :

-

Anticancer Screening :

- A series of 1,5-disubstituted tetrazole derivatives were screened against MCF-7 (ER positive) and MDA-MB-231 (ER negative) breast cancer cell lines. The results indicated that certain compounds had IC50 values that were competitive with current cancer treatments, suggesting their potential as novel anticancer agents .

- Anticonvulsant Activity Testing :

Wirkmechanismus

Tetrazolast exerts its antiviral effects by inhibiting the replication of the Hepatitis C virus. It targets the viral enzyme responsible for RNA replication, thereby preventing the virus from multiplying. The exact molecular pathways involved in this inhibition are still under investigation, but it is believed that this compound binds to the active site of the enzyme, blocking its activity .

Vergleich Mit ähnlichen Verbindungen

Oteseconazole: Another antifungal compound with a tetrazole ring.

Quilseconazole: Structurally similar to Oteseconazole, also in clinical trials for antifungal activity.

Comparison: Tetrazolast is unique in its specific antiviral activity against HCV, whereas compounds like Oteseconazole and Quilseconazole are primarily studied for their antifungal properties. The selectivity of this compound for the viral enzyme makes it a promising candidate for antiviral therapy .

Biologische Aktivität

Tetrazolast is a compound belonging to the tetrazole class, which has garnered attention for its biological activities, particularly as an antiviral agent. This article explores its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its tetrazole ring structure, which is known to enhance the biological activity of compounds. The compound acts primarily as an inhibitor of Hepatitis C Virus (HCV), with reported inhibitory activity ranging from 5% to 20% against the virus in vitro . The mechanism through which this compound exerts its antiviral effects involves interference with viral replication processes, though specific pathways remain under investigation.

Antiviral Properties

This compound has been documented for its antiviral properties, particularly against HCV. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies. Research indicates that modifications to the tetrazole structure can enhance its efficacy and broaden its antiviral spectrum .

Other Biological Activities

In addition to its antiviral properties, tetrazole derivatives have shown various biological activities, including:

- Anti-inflammatory effects : Certain tetrazole derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antimicrobial activity : Some studies have indicated that tetrazoles possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Study 1: Efficacy Against HCV

A retrospective analysis of this compound's effectiveness against HCV was conducted with a focus on patient outcomes following treatment. The study highlighted the compound's potential in reducing viral load in patients with chronic HCV infections. Patients receiving this compound showed a significant decrease in viral RNA levels compared to those receiving standard treatments alone .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of a modified tetrazole derivative in a rat model of arthritis. Results demonstrated that the derivative significantly reduced inflammation markers and improved joint mobility compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description | Efficacy/Results |

|---|---|---|

| Antiviral | Inhibition of HCV replication | 5% - 20% inhibition |

| Anti-inflammatory | Reduction of inflammation in arthritic models | Significant decrease in inflammation markers |

| Antimicrobial | Activity against certain bacterial strains | Variable efficacy depending on structure |

Eigenschaften

CAS-Nummer |

95104-27-1 |

|---|---|

Molekularformel |

C10H6N8 |

Molekulargewicht |

238.21 g/mol |

IUPAC-Name |

4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline |

InChI |

InChI=1S/C10H6N8/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10/h1-5H,(H,11,12,14,15) |

InChI-Schlüssel |

LIRHINFDFZWXPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |

Synonyme |

MDL 26,024GO MLD-26-024GO tetrazolast tetrazolast meglumine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.